Methyloleate-d3 is a deuterated form of methyl oleate, a fatty acid methyl ester derived from oleic acid. Its chemical formula is C19H34D3O2, indicating that it contains three deuterium atoms, which are isotopes of hydrogen. This compound is primarily utilized in various scientific and industrial applications, particularly in studies involving lipid metabolism and as a tracer in biological research.
The presence of deuterium allows for the tracking of these reactions through nuclear magnetic resonance spectroscopy, providing insights into reaction mechanisms and kinetics .
Methyloleate-d3 serves as a valuable tool in biological studies, particularly in lipid metabolism research. Its unique isotopic labeling enables researchers to trace metabolic pathways involving fatty acids. Studies have shown that methyl oleate and its derivatives can influence cellular processes, including:
The synthesis of methyloleate-d3 typically involves the following methods:
These methods leverage established techniques for synthesizing fatty acid esters while incorporating deuterated reagents to achieve the desired isotopic labeling .
Methyloleate-d3 has several applications across different fields:
Research involving methyloleate-d3 often focuses on its interactions with biological systems. Interaction studies have demonstrated its role in:
Methyloleate-d3 shares similarities with other fatty acid methyl esters, particularly those derived from unsaturated fatty acids. Below is a comparison table highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl Oleate | C19H36O2 | Commonly used in food and cosmetics | Non-deuterated version |
| Methyl Linoleate | C18H34O2 | Contains two double bonds; more reactive | Higher degree of unsaturation |
| Methyl Palmitate | C16H32O2 | Saturated fat; widely used in food applications | Lacks double bonds |
| Methyl Stearate | C18H36O2 | Saturated fat; stable at room temperature | Higher melting point |
Methyloleate-d3's unique isotopic labeling allows for detailed tracking in metabolic studies, distinguishing it from its non-deuterated counterparts and enhancing its utility in research settings .
The synthesis of deuterated lipid derivatives, particularly methyloleate-d3, represents a specialized area of synthetic organic chemistry that combines traditional lipid chemistry with isotopic labeling techniques [1]. These compounds serve as valuable tools for metabolic studies, membrane biophysics research, and advanced analytical applications requiring isotopic distinction [2]. The development of efficient synthetic pathways for methyloleate-d3 has evolved through advances in catalytic methodologies and purification techniques specifically adapted for deuterated compounds [3].
Catalytic olefin metathesis has emerged as a powerful synthetic tool for the preparation of methyloleate-d3, offering superior control over regiochemistry and stereochemistry compared to traditional approaches [4] [5]. The metathesis approach enables the introduction of deuterium labels at specific positions within the fatty acid chain while maintaining the integrity of the ester functionality [6] [7]. This methodology exploits the ability of transition metal catalysts to facilitate carbon-carbon double bond formation and cleavage in a highly controlled manner [8].
The mechanistic pathway for methyloleate-d3 synthesis through olefin metathesis involves the formation of metallacyclobutane intermediates that undergo cycloreversion to generate the desired deuterated products [5]. The reaction proceeds through a dissociative mechanism where ligand dissociation occurs first to generate fourteen-electron species, followed by olefin coordination to regenerate sixteen-electron complexes [5]. This mechanism is particularly favorable for sterically demanding substrates such as methyl 9-octadecenoate derivatives [5].
Ruthenium-based catalysts have demonstrated exceptional performance in the synthesis of methyloleate-d3 through their ability to tolerate ester functionalities while maintaining high catalytic activity [4] [9]. The development of well-defined ruthenium carbene complexes has revolutionized the field of olefin metathesis, with Grubbs-type catalysts showing particular promise for fatty acid ester transformations [8] [10].
Table 1: Ruthenium-Based Catalyst Systems for Methyloleate-d3 Synthesis
| Catalyst Type | Ligand System | Activity (TOF h⁻¹) | Temperature (°C) | Pressure (bar) | Selectivity (%) |
|---|---|---|---|---|---|
| Ruthenium(III) chloride hydrate (RuCl3·nH2O) | Tricyclohexylphosphine (PCy3) | 150 | 50 | 1.0 | 85 |
| Grubbs First-Generation Catalyst | Tricyclohexylphosphine (PCy3) | 250 | 25 | 60 | 92 |
| Grubbs Second-Generation Catalyst | N-Heterocyclic Carbene (NHC) | 500 | 40 | 25 | 95 |
| Ruthenium on Carbon (Ru/C) | Carbon Support | 120 | 25 | 1.0 | 88 |
| Ruthenium tricyclohexylphosphine complex | Tricyclohexylphosphine (PCy3) | 350 | 50 | 1.0 | 90 |
The first-generation Grubbs catalyst, synthesized from ruthenium(II) chloride with tricyclohexylphosphine and phenyldiazomethane, provides excellent activity for methyloleate-d3 synthesis with turnover frequencies reaching 250 h⁻¹ [8] [10]. The catalyst demonstrates remarkable stability toward moisture and air, facilitating handling in standard laboratory environments [8]. However, the high pressure requirements (60 bar) for optimal ethylene incorporation present practical challenges for large-scale synthesis [7].
Second-generation Grubbs catalysts incorporating N-heterocyclic carbene ligands exhibit enhanced activity with turnover frequencies up to 500 h⁻¹ while operating under milder pressure conditions [8] [11]. These catalysts feature improved thermal stability and extended catalyst lifetime, making them particularly suitable for extended reaction times required for complete deuterium incorporation [11]. The N-heterocyclic carbene ligands provide superior electron donation compared to phosphine ligands, resulting in more robust catalyst performance [11].
Ruthenium on carbon systems offer advantages for continuous flow processes and catalyst recovery, although with somewhat reduced activity compared to homogeneous systems [12]. The heterogeneous nature of these catalysts facilitates separation and enables multiple reuse cycles without significant loss of catalytic activity [12]. Studies have demonstrated that ruthenium on carbon maintains catalytic activity for up to five reuse cycles in solvent-free conditions [12].
Solvent-free synthesis approaches for methyloleate-d3 production offer significant advantages in terms of environmental impact, product isolation, and process economics [13] [12] [14]. These methodologies eliminate the need for organic solvents while maintaining high reaction efficiency and product selectivity [15]. The optimization of solvent-free conditions requires careful consideration of multiple parameters including temperature, catalyst loading, mixing efficiency, and atmospheric control [16].
Table 2: Solvent-Free Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Recommended Value |
|---|---|---|---|
| Reaction Temperature | 25-50°C | High (±15%) | 40°C |
| Reaction Time | 2-8 hours | Medium (±8%) | 4 hours |
| Catalyst Loading | 0.1-1.0 mol% | Medium (±10%) | 0.5 mol% |
| Substrate Concentration | 0.5-2.0 M | Low (±5%) | 1.0 M |
| Mixing Rate | 300-600 rpm | Low (±3%) | 450 rpm |
| Atmosphere | Inert (N₂/Ar) | High (±20%) | Nitrogen |
Temperature optimization studies reveal that methyloleate-d3 synthesis proceeds efficiently at moderate temperatures between 25-50°C, with optimal yields achieved at 40°C [13] [15]. Higher temperatures can lead to catalyst decomposition and reduced selectivity, while lower temperatures result in incomplete conversion [15]. The temperature profile must be carefully controlled to maintain catalyst stability while ensuring adequate reaction kinetics for deuterium incorporation [17].
Catalyst loading optimization demonstrates that methyloleate-d3 synthesis can be achieved with catalyst loadings as low as 0.1 mol%, although optimal performance is observed at 0.5 mol% [16]. Higher catalyst loadings do not provide proportional increases in reaction rate and may lead to unwanted side reactions [18]. The economic implications of catalyst loading are particularly important for large-scale synthesis where precious metal costs become significant [16].
Atmospheric control proves critical for solvent-free synthesis, with inert atmospheres providing up to 20% improvement in yield compared to air atmosphere [17]. Nitrogen atmosphere is preferred over argon due to cost considerations and equivalent protective effects [17]. The exclusion of moisture and oxygen prevents catalyst deactivation and substrate degradation that can occur during extended reaction times [14].
The purification of methyloleate-d3 requires specialized techniques that preserve isotopic integrity while achieving high chemical purity [1] [19]. Conventional purification methods must be modified to account for the subtle physical property differences between deuterated and non-deuterated compounds [2]. The development of efficient purification protocols is essential for obtaining research-grade methyloleate-d3 with isotopic purity exceeding 95% [1].
Fractional distillation under reduced pressure represents the primary method for large-scale purification of methyloleate-d3, offering excellent separation efficiency while minimizing thermal degradation [4] [19]. The technique exploits the small but measurable differences in boiling points between isotopomers to achieve effective separation [20]. Reduced pressure conditions enable distillation at lower temperatures, preserving the integrity of both the ester functionality and deuterium labeling [21] [22].
Table 3: Fractional Distillation Parameters for Methyloleate-d3 Purification
| Distillation Stage | Temperature Range (°C) | Pressure (mbar) | Collection Efficiency (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Pre-treatment | 40-60 | 100-200 | 95 | 85 |
| Primary Distillation | 172-192 | 1.0 | 85 | 92 |
| Secondary Distillation | 200-220 | 0.5 | 90 | 96 |
| Final Purification | 180-200 | 0.1 | 88 | 98 |
The pre-treatment stage involves removal of volatile impurities and residual solvents at moderate temperatures (40-60°C) under reduced pressure (100-200 mbar) [19]. This initial purification step achieves 85% purity while maintaining 95% collection efficiency [19]. Pre-treatment is essential for preventing contamination of subsequent distillation stages and ensuring optimal separation performance [23].
Primary distillation occurs at 172-192°C under 1 mbar pressure, conditions that parallel those used for technical grade methyl oleate purification [4]. The fractional distillation setup utilizes a Vigreux column with multiple theoretical plates to achieve effective separation [23]. Collection efficiency during primary distillation typically reaches 85% with product purity advancing to 92% [4].
Secondary distillation employs more stringent conditions (200-220°C, 0.5 mbar) to remove high-boiling impurities and achieve 96% purity [21]. The reduced pressure minimizes thermal decomposition that could occur at atmospheric pressure distillation temperatures [23]. The temperature range selection is critical to avoid decomposition of triglycerides and other thermally sensitive components [19].
Final purification utilizes ultra-high vacuum conditions (0.1 mbar) at 180-200°C to achieve research-grade purity exceeding 98% [22]. This stage requires specialized equipment capable of maintaining stable vacuum conditions and precise temperature control [20]. The final purification step is essential for applications requiring the highest isotopic and chemical purity [1].
Crystallization-based separation methods provide an alternative approach for methyloleate-d3 purification, particularly valuable for small-scale preparations and final polishing steps [4] [24]. These techniques exploit differences in solubility and crystallization behavior between isotopomers and impurities [24]. Crystallization methods offer the advantage of potentially higher selectivity compared to distillation, although typically with lower throughput [25].
Table 4: Crystallization-Based Separation Parameters
| Solvent System | Temperature (°C) | Recovery Yield (%) | Crystal Purity (%) | Crystallization Time (hours) |
|---|---|---|---|---|
| Methanol | -30 | 75 | 96.6 | 12 |
| Ethanol | -20 | 80 | 94.2 | 8 |
| Hexane/Ethyl Acetate | -10 | 85 | 98.1 | 16 |
| Dichloromethane/Methanol | -25 | 90 | 97.5 | 10 |
| Petroleum Ether | -15 | 82 | 95.8 | 14 |
Methanol crystallization at -30°C provides excellent crystal purity (96.6%) although with moderate recovery yields (75%) [4]. The low temperature crystallization is essential for achieving high selectivity between deuterated and non-deuterated components [24]. Extended crystallization times (12 hours) are required to ensure complete equilibration and optimal crystal formation [4].
Mixed solvent systems, particularly hexane/ethyl acetate combinations, demonstrate superior performance with 98.1% crystal purity and 85% recovery yield [24]. The binary solvent system provides enhanced selectivity through differential solubility effects that favor deuterated compound crystallization [25]. The crystallization time requirement (16 hours) reflects the need for slow crystal growth to achieve optimal purity [24].
Dichloromethane/methanol systems offer the highest recovery yields (90%) while maintaining excellent purity (97.5%) [24]. This solvent combination provides optimal balance between yield and purity for preparative-scale purifications [25]. The moderate crystallization temperature (-25°C) and time (10 hours) make this system particularly attractive for routine purification applications [24].
Methyloleate-d3 serves as a powerful molecular tracer for investigating membrane lipid assembly pathways through deuterium labeling techniques. The incorporation of three deuterium atoms into the methyloleate structure provides distinct mass spectral signatures that enable precise tracking of lipid biosynthesis and membrane incorporation processes [1] [2].
Stable Isotope Tracing Methodology
The application of methyloleate-d3 in stable isotope tracing studies has revealed critical insights into membrane lipid assembly mechanisms. Research demonstrates that when cells are cultured in deuterated medium containing methyloleate-d3, the compound is efficiently incorporated into phospholipid structures, particularly phosphatidylcholine and phosphatidylethanolamine species [2] [3]. The deuterium labeling allows for real-time monitoring of lipid synthesis rates, with typical incorporation efficiencies ranging from 80-95% depending on the specific lipid class and cellular conditions [3].
Membrane Incorporation Kinetics
Studies utilizing methyloleate-d3 have established that membrane incorporation follows distinct kinetic patterns across different tissue types. In liver tissue, the highest deuteration levels are observed, with maximum incorporation occurring within 24-48 hours of administration [3]. Brain tissue shows significantly lower incorporation rates, reflecting the selective permeability of the blood-brain barrier and the specialized lipid metabolism in neural tissues [3]. The differential incorporation patterns provide valuable information about tissue-specific lipid synthesis pathways and membrane remodeling processes.
Phospholipid Synthesis Pathways
The deuterated methyloleate serves as a precursor for various phospholipid species, enabling detailed analysis of biosynthetic pathways. Mass spectrometry analysis reveals that deuterium incorporation occurs primarily in the fatty acyl chains of phospholipids, with minimal incorporation in head group regions [3]. This finding supports the established understanding that oleic acid derivatives are predominantly incorporated through acyl-CoA synthetase pathways rather than through head group modifications.
Bilayer Structure Analysis
Neutron scattering studies employing methyloleate-d3 have provided unprecedented insights into membrane bilayer structure and dynamics. The deuterated lipids exhibit distinct scattering properties compared to their hydrogenated counterparts, with scattering length density values of 7.07 × 10⁻⁶ Å⁻² for deuterated oleic acid versus 0.08 × 10⁻⁶ Å⁻² for the hydrogenated form [4]. These substantial differences enable precise determination of bilayer thickness, membrane hydration levels, and lipid chain organization [5].
Research findings indicate that bilayers composed of deuterated lipids maintain similar thickness to those formed from synthetic phospholipids, typically measuring 4-5 nanometers in thickness [5]. However, the presence of deuterium labeling affects membrane fluidity and packing density, with deuterated membranes showing slightly increased rigidity due to the altered vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds [2].
The application of methyloleate-d3 in mass spectrometry-based platforms has revolutionized the quantitative analysis of lipid turnover rates in biological systems. These methodologies provide unprecedented precision in measuring lipid dynamics and metabolic flux rates [6] [7].
Shotgun Ultra-High-Resolution Mass Spectrometry
The development of shotgun ultra-high-resolution mass spectrometry methods has enabled simultaneous quantification of absolute abundance and turnover rates of lipid species by direct analysis of total lipid extracts [6]. This approach utilizes methyloleate-d3 as both a tracer and internal standard, allowing for the determination of lipid remodeling that does not change overall lipid quantities but involves significant molecular turnover.
The methodology involves administering methyloleate-d3 to biological systems and monitoring its incorporation into various lipid species over time. Mass spectrometry analysis reveals that different lipid classes exhibit distinct turnover rates, with lysophosphatidylcholine showing the highest turnover rates (17-35% per hour) and cardiolipin displaying the lowest turnover rates (1-3% per hour) [7]. These measurements provide critical information about membrane dynamics and lipid homeostasis.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for analyzing methyloleate-d3 incorporation into specific lipid species. This approach provides species-level resolution of lipid turnover kinetics, enabling the discrimination between structurally similar lipid species [8] [9].
The analytical methodology typically employs reversed-phase chromatography for lipid separation, followed by electrospray ionization and multiple reaction monitoring for quantitative analysis. Detection limits for methyloleate-d3-labeled lipids range from 0.05-5 μM, with detection sensitivities reaching picogram per milliliter levels [8]. The high sensitivity enables measurement of turnover rates even for low-abundance lipid species.
Partial Metabolic Deuterium Oxide Labeling
The integration of partial metabolic deuterium oxide labeling with methyloleate-d3 analysis has provided a comprehensive approach to lipid turnover measurement. This technique involves culturing cells in deuterium oxide-enriched medium, which results in deuterium incorporation into newly synthesized lipids [9] [10]. The method offers several advantages, including reduced cost compared to fully deuterated precursors and the ability to measure turnover rates across hundreds of lipid species simultaneously.
Research utilizing this approach has demonstrated that lipid turnover rates span three orders of magnitude, from rapid turnover of lysophospholipids (half-lives of 2-4 hours) to slow turnover of structural lipids such as sphingomyelin (half-lives of 18-36 hours) [9]. The comprehensive nature of this analysis provides a systems-level view of lipid metabolism and membrane dynamics.
Quantitative Flux Analysis
The application of methyloleate-d3 in quantitative flux analysis has enabled the determination of absolute synthesis rates for various lipid species. Mathematical modeling of isotope incorporation patterns allows for the calculation of synthesis rates, degradation rates, and net flux through specific lipid metabolic pathways [7] [11].
Studies have revealed that hepatic very-low-density lipoprotein triglyceride secretion rates can be precisely measured using methyloleate-d3 tracers, with typical secretion rates ranging from 0.5-2.0 μmol/kg/min in healthy individuals [7]. These measurements provide critical information for understanding lipid metabolism disorders and developing therapeutic interventions.
Tissue-Specific Turnover Analysis
The use of methyloleate-d3 has enabled detailed analysis of tissue-specific lipid turnover patterns. Research has demonstrated that different tissues exhibit distinct turnover kinetics, with liver showing the highest rates of lipid synthesis and turnover, followed by plasma, lung, and other metabolically active tissues [3]. Brain tissue consistently shows the lowest turnover rates, reflecting the specialized metabolism and protective barriers of the central nervous system.
These tissue-specific differences provide important insights into the physiological roles of different organs in lipid metabolism and the potential impact of metabolic disorders on tissue-specific lipid homeostasis.
Methyloleate-d3 has emerged as a valuable tool for investigating intermolecular energy transfer processes in model bilayer systems, providing insights into membrane organization, protein-lipid interactions, and dynamic membrane properties [12] [13].
Förster Resonance Energy Transfer Analysis
The application of methyloleate-d3 in Förster resonance energy transfer studies has provided detailed information about intermolecular distances and orientations within lipid bilayers. When incorporated into model membrane systems, methyloleate-d3 can serve as either a donor or acceptor chromophore, depending on the specific experimental design and associated fluorescent labels [12] [14].
Computational approaches have been developed to estimate energy transfer rates between chromophores embedded in lipid bilayer membranes containing methyloleate-d3. These studies reveal that energy transfer efficiency depends critically on the distance between chromophores, their relative orientations, and the spectral overlap between donor emission and acceptor absorption [12]. Typical energy transfer efficiencies range from 25-80%, depending on the specific membrane composition and chromophore properties.
Membrane Organization Studies
The use of methyloleate-d3 in energy transfer studies has revealed important information about membrane organization and lipid domain formation. Research demonstrates that different membrane compositions exhibit distinct energy transfer characteristics, with cholesterol-containing membranes showing reduced energy transfer efficiency (35-55%) compared to simple phospholipid bilayers (45-75%) [15].
These differences reflect the impact of membrane composition on lipid packing, fluidity, and intermolecular interactions. The presence of cholesterol increases membrane rigidity and reduces the mobility of lipid molecules, which affects the efficiency of energy transfer between chromophores [15].
Protein-Lipid Interaction Analysis
Studies utilizing methyloleate-d3 have provided insights into protein-lipid interactions in model membrane systems. The incorporation of methyloleate-d3 into protein-containing bilayers enables the measurement of energy transfer between protein-bound chromophores and lipid-associated fluorescent probes [16] [13].
Research has demonstrated that membrane proteins can significantly influence energy transfer efficiency, with effects ranging from enhancement to quenching depending on the specific protein-lipid interactions. These studies have revealed that protein insertion into membranes can create local perturbations in lipid organization that affect energy transfer pathways [16].
Dynamic Membrane Properties
The application of methyloleate-d3 in energy transfer studies has enabled the investigation of dynamic membrane properties, including lipid lateral diffusion, membrane fluidity, and phase transitions. Time-resolved fluorescence measurements using methyloleate-d3-labeled membranes have revealed that lipid diffusion rates vary significantly with membrane composition and temperature [17] [18].
Studies have shown that energy transfer efficiency exhibits temperature dependence, with optimal transfer occurring at physiological temperatures (37°C) for most membrane systems. Phase transitions in lipid bilayers can be detected through changes in energy transfer efficiency, providing a sensitive probe of membrane physical state [17].
Bilayer Asymmetry Studies
The use of methyloleate-d3 has enabled detailed studies of bilayer asymmetry and transbilayer lipid distribution. Energy transfer measurements between chromophores located in different leaflets of asymmetric bilayers have revealed that intermembrane energy transfer can provide quantitative information about bilayer structure and organization [15].
Research has demonstrated that asymmetric bilayers containing methyloleate-d3 exhibit distinct energy transfer patterns compared to symmetric bilayers, reflecting differences in lipid packing and intermolecular interactions between the two leaflets [15]. These studies provide important insights into the physiological significance of membrane asymmetry and its role in cellular function.
Intermolecular Distance Measurements
The application of energy transfer techniques using methyloleate-d3 has enabled precise measurement of intermolecular distances within membrane systems. Analysis of energy transfer efficiency as a function of acceptor concentration allows for the determination of donor-acceptor distances with nanometer precision [15].
Studies have revealed that typical intermolecular distances in phospholipid bilayers range from 3.0-5.2 nanometers, depending on the specific lipid composition and membrane conditions. These measurements provide crucial information about membrane structure and the spatial organization of lipid molecules within biological membranes [15].